molecular formula C15H12ClNO B15146097 2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole

2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole

Cat. No.: B15146097
M. Wt: 257.71 g/mol
InChI Key: RJVOAIUJIQWSDI-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a 4-chlorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole typically involves the condensation of 4-chlorobenzyl chloride with 5-methyl-2-aminophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the benzoxazole ring.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobenzyl)-1,3-benzoxazole: Lacks the methyl group at the 5-position.

    2-(4-Methylbenzyl)-5-methyl-1,3-benzoxazole: Substitutes the chlorine atom with a methyl group.

    2-(4-Chlorobenzyl)-5-ethyl-1,3-benzoxazole: Substitutes the methyl group with an ethyl group.

Uniqueness

2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole is unique due to the specific combination of the 4-chlorobenzyl and 5-methyl substituents on the benzoxazole ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C15H12ClNO/c1-10-2-7-14-13(8-10)17-15(18-14)9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3

InChI Key

RJVOAIUJIQWSDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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